molecular formula C10H20N2O2 B173331 (R)-1-Boc-3-(aminomethyl)pyrrolidine CAS No. 199174-29-3

(R)-1-Boc-3-(aminomethyl)pyrrolidine

Cat. No.: B173331
CAS No.: 199174-29-3
M. Wt: 200.28 g/mol
InChI Key: OGCCBDIYOAFOGK-MRVPVSSYSA-N
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Description

®-1-Boc-3-(aminomethyl)pyrrolidine is an organic compound with the molecular formula C10H20N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in various fields of chemistry and pharmaceutical research due to its structural properties and reactivity.

Scientific Research Applications

®-1-Boc-3-(aminomethyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

“®-1-Boc-3-(aminomethyl)pyrrolidine” is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include wearing a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Pyrrolidine derivatives, including “®-1-Boc-3-(aminomethyl)pyrrolidine”, have shown promise in the treatment of various human diseases . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they could be a valuable source of pharmacologically active lead compounds for future drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-(aminomethyl)pyrrolidine typically involves the nucleophilic substitution reaction of pyrrolidine with ethyl carbamate and 1-butoxycarbonylcyclobutane . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-3-(aminomethyl)pyrrolidine may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-(aminomethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form imines or reduction to form secondary amines.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Sodium Hydride or Potassium Carbonate: Bases used in nucleophilic substitution reactions.

    Hydrogenation Catalysts: Such as palladium on carbon for reduction reactions.

Major Products Formed

    Free Amine: Obtained after deprotection of the Boc group.

    Substituted Pyrrolidines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-(aminomethyl)pyrrolidine: The enantiomer of ®-1-Boc-3-(aminomethyl)pyrrolidine, differing in the spatial arrangement of atoms.

    ®-1-Boc-2-(aminomethyl)pyrrolidine: A structural isomer with the aminomethyl group at the 2-position instead of the 3-position.

    ®-1-Boc-3-(hydroxymethyl)pyrrolidine: A derivative with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

®-1-Boc-3-(aminomethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the Boc-protected amine group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile building block in the preparation of chiral compounds.

Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCBDIYOAFOGK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363902
Record name tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199174-29-3
Record name tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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